N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-27-19-9-5-8-18(14-19)21-24-25-22(28-21)23-20(26)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-14H,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLDVGIWBLOLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The biphenyl group can be introduced through Suzuki-Miyaura coupling, which involves the reaction of aryl halides with arylboronic acids in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and catalyst concentration during the Suzuki-Miyaura coupling reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxadiazole ring can lead to the formation of amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes an oxadiazole ring, which is known for its biological activity. The molecular formula is C₁₅H₁₃N₃O₃ with a molecular weight of 283.29 g/mol. The presence of the methoxy and biphenyl groups enhances its pharmacological properties.
Anticancer Properties
- Mechanism of Action : The 1,3,4-oxadiazole derivatives have been shown to exhibit significant anticancer activity through various mechanisms. They can induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression .
-
Case Studies :
- A study by Abdel K. Mansour et al. identified several new 1,3,4-oxadiazole derivatives that demonstrated potent in vitro anticancer activity against leukemia cell lines .
- Another research highlighted a series of oxadiazole derivatives that were tested against multiple cancer cell lines (MCF-7, HCT-116) with promising results indicating high antiproliferative activity; one compound exhibited an IC50 value of 0.19 µM against HCT-116 cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The introduction of different substituents on the oxadiazole ring can enhance antimicrobial potency.
Other Biological Activities
- Antioxidant Activity : Oxadiazole derivatives are known to possess antioxidant properties which help in scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, providing a potential therapeutic avenue for inflammatory diseases .
Applications in Drug Discovery
The unique structural features of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide make it a valuable scaffold in drug design:
- Lead Compound Development : Its derivatives are being explored as lead compounds for the development of new drugs targeting various diseases including cancer and infections.
- Pharmaceutical Formulations : Research into the formulation of these compounds into effective pharmaceutical products is ongoing, focusing on enhancing bioavailability and therapeutic efficacy.
Data Tables
Mechanism of Action
The mechanism of action of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heterocyclic Core Modifications
GR127935 (N-[4-Methoxy-3-(4-methylpiperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-carboxamide)
- Structural Differences : Replaces the 1,3,4-oxadiazole with a 1,2,4-oxadiazole and introduces a methylpiperazinyl group on the phenyl ring.
- Functional Impact : The 1,2,4-oxadiazole reduces hydrogen-bonding capacity compared to 1,3,4-oxadiazole. The methylpiperazinyl group enhances solubility and confers 5-HT1B/1D receptor antagonism, whereas the 3-methoxyphenyl group in the target compound may favor different receptor interactions .
N-(1,3-Thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide (Y030-2401)
- Structural Differences : Substitutes oxadiazole with a thiazole ring.
- Functional Impact: The sulfur atom in thiazole increases lipophilicity (logP = 4.0 vs.
Substituent Effects on Pharmacological and Physicochemical Properties
PBPOPB (N-Phenyl-N-(4-(5-(4-biphenyl)-1,3,4-oxadiazol-2-yl)phenyl)benzenamine)
- Structural Differences : Retains the biphenyl-oxadiazole core but replaces carboxamide with a tertiary amine.
- Functional Impact: The absence of a carboxamide group eliminates hydrogen-bond donor capacity, shifting application from medicinal chemistry to optoelectronics. PBPOPB exhibits blue-light emission (2800 cd/m² in OLEDs), highlighting the biphenyl-oxadiazole system’s role in charge transport .
N-(Decahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide (8)
- Structural Differences : Features a decahydronaphthalenyl group instead of oxadiazole-methoxyphenyl.
- Functional Impact : The bulky, lipophilic substituent improves membrane permeability but may reduce binding specificity. Synthesis yields (84%) suggest easier purification compared to heterocycle-containing analogs .
Key Data Table: Comparative Analysis of Structural Analogs
*Calculated based on molecular formula.
Critical Findings and Implications
Heterocycle Impact : 1,3,4-Oxadiazoles generally offer better metabolic stability and hydrogen-bonding capacity than 1,2,4-oxadiazoles or thiazoles, making them preferable for drug design .
Substituent Design : The 3-methoxyphenyl group in the target compound balances electron-donating effects and moderate lipophilicity, whereas piperazinyl (GR127935) or bulky groups (decahydronaphthalenyl) prioritize solubility or steric effects .
Synthetic Efficiency : Modular synthesis routes (e.g., ) enable rapid diversification, though oxadiazole formation often requires harsh conditions (e.g., POCl3) .
Biological Activity
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological mechanisms, and various studies highlighting its efficacy against different biological targets.
Chemical Structure and Properties
The compound features a complex structure comprising an oxadiazole moiety linked to a biphenyl carboxamide. The presence of the methoxyphenyl group enhances its lipophilicity and potential bioactivity.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that 1,3,4-oxadiazole derivatives can inhibit various enzymes involved in cancer cell proliferation. Notably, they target:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Topoisomerase II
- Telomerase
These interactions lead to the modulation of cellular pathways that are crucial for tumor growth and survival .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of 1,3,4-oxadiazole derivatives. For instance:
- In vitro Studies : Compounds similar to this compound exhibited significant cytotoxicity against several human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values often below 100 μM .
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| HCT-116 | 36 | Apoptosis induction |
| HeLa | 34 | Caspase activation |
| MCF-7 | 69 | Growth inhibition |
Antimicrobial and Other Activities
Research also highlights the antimicrobial properties of oxadiazole derivatives. They have been shown to possess:
- Antitubercular Activity : Effective against Mycobacterium tuberculosis.
- Anti-inflammatory Properties : Reduction in inflammatory cytokines.
These activities suggest a broad spectrum of therapeutic applications beyond oncology .
Study on Anticancer Efficacy
In a recent study published in Molecules, researchers evaluated the anticancer efficacy of various oxadiazole derivatives. The compound demonstrated promising results in reducing tumor size in mouse models when administered at specific dosages over a defined period. The study emphasized the role of apoptosis in mediating these effects .
Structure-Activity Relationship (SAR) Studies
SAR studies have indicated that modifications to the oxadiazole ring and biphenyl structure can enhance activity. For example:
- Substituents on the phenyl rings significantly influenced binding affinity to target enzymes.
This information is crucial for further optimization of these compounds in drug development .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of biphenyl carboxamide derivatives like N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide?
- Methodological Answer :
- Step 1 : Use a coupling reaction between 1,1'-biphenyl-4-carboxylic acid and 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine. Activate the carboxylic acid with coupling agents like EDCl/HOBt or DCC.
- Step 2 : Purify the crude product using automated flash chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound .
- Step 3 : Confirm yield and purity via TLC and analytical HPLC. Optimize reaction temperature (70–90°C) and solvent (DMF or DCM) to improve efficiency .
Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H NMR and C NMR to confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH) and biphenyl backbone (aromatic protons δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]) and isotopic pattern matching the molecular formula .
- Elemental Analysis : Compare calculated vs. experimental C, H, N percentages to confirm purity (>95%) .
Q. How can researchers perform initial biological screening for antimicrobial activity?
- Methodological Answer :
- In Vitro Assays : Use broth microdilution (CLSI guidelines) to test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains. Measure minimum inhibitory concentration (MIC) values .
- Nematode Survival Models : Evaluate in vivo efficacy using Caenorhabditis elegans infected with methicillin-resistant S. aureus (MRSA). Monitor survival rates over 48–72 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
- Methodological Answer :
- Modify Substituents : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., 4-chlorophenyl) or electron-donating (e.g., 3,5-dimethoxyphenyl) groups to assess impact on bioactivity .
- Biological Testing : Compare MIC values and cytotoxicity (e.g., HepG2 cells) to identify optimal substituents. For example, derivatives with 4-chlorophenyl showed 4-fold lower MICs against MRSA compared to methoxy analogs .
- Data Table :
| Substituent on Oxadiazole | MIC (µg/mL) vs MRSA | Cytotoxicity (IC, µM) |
|---|---|---|
| 3-Methoxyphenyl | 16 | >50 |
| 4-Chlorophenyl | 4 | 32 |
| 3,5-Dimethoxyphenyl | 8 | 45 |
| Data adapted from |
Q. What strategies are effective for identifying molecular targets (e.g., receptors or enzymes) of this compound?
- Methodological Answer :
- Radioligand Binding Assays : Screen against serotonin receptors (e.g., 5-HT) due to structural similarity to GR127935, a known 5-HT antagonist. Use H-labeled ligands and competitive displacement assays .
- Proteomic Profiling : Employ affinity chromatography with a biotinylated derivative to pull down interacting proteins from cell lysates. Identify targets via LC-MS/MS .
Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be evaluated?
- Methodological Answer :
- Rodent PK Studies : Administer intravenously (IV) and orally (PO) to measure bioavailability, half-life (), and clearance. Use LC-MS/MS for plasma concentration analysis .
- Acute Toxicity : Conduct OECD 423 guidelines in rats, monitoring weight loss, organ histopathology, and biochemical markers (e.g., ALT, creatinine) .
Q. What computational methods are suitable for docking studies and binding mode prediction?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into homology models of target proteins (e.g., STING or 5-HT). Validate with molecular dynamics (MD) simulations (e.g., GROMACS) .
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities and identify key residues (e.g., hydrogen bonds with Asp110 in 5-HT) .
Q. How should researchers address contradictions in biological activity data across different studies?
- Methodological Answer :
- Replicate Experiments : Repeat assays under standardized conditions (e.g., same bacterial strain, media, and incubation time) to rule out technical variability .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers. For example, discrepancies in MIC values may arise from differences in compound purity (>95% vs. <90%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
